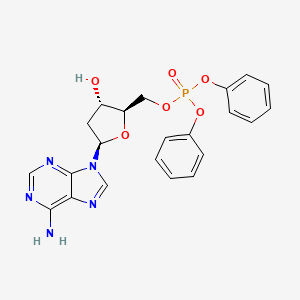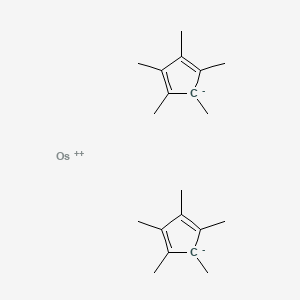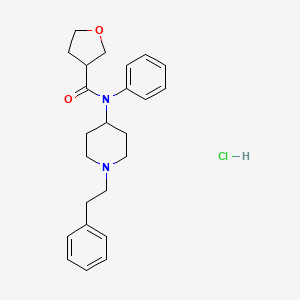
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose is an organic compound belonging to the group of sugars. It is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the arabinofuranose ring, making it a tetra-acetylated derivative. It is commonly used as an intermediate in various chemical syntheses and has significant applications in scientific research .
Preparation Methods
The synthesis of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose typically involves the acetylation of L-arabinose. The process generally includes the following steps:
Starting Material: L-arabinose is used as the starting material.
Acetylation Reaction: The acetylation is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-arabinose.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose involves its conversion into active metabolites through enzymatic or chemical reactions. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose can be compared with other similar compounds, such as:
1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: A similar tetra-acetylated sugar derivative with a different stereochemistry.
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: Another tetra-acetylated sugar with a different configuration.
1,2,3,5-Tetra-O-acetyl-alpha-D-arabinofuranose: A compound with a similar structure but different stereochemistry .
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
56272-01-6 |
|---|---|
Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
InChI Key |
IHNHAHWGVLXCCI-ACJTYDJDSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)


![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)


![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)




